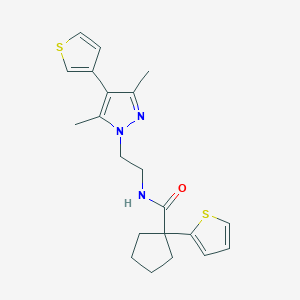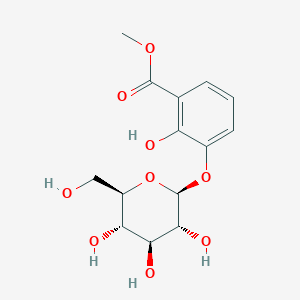
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester
概要
説明
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester is a glycosylated derivative of salicylic acid. This compound is characterized by the presence of a glucose moiety attached to the hydroxyl group of salicylic acid, forming a glucoside. The methyl ester group further modifies the carboxyl group of the salicylic acid, enhancing its solubility and stability. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, cosmetics, and agriculture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester typically involves the glycosylation of salicylic acid followed by esterification. One common method includes:
Glycosylation: Salicylic acid is reacted with a glycosyl donor, such as a glucopyranosyl halide, in the presence of a catalyst like silver carbonate or silver oxide. The reaction is typically carried out in an aprotic solvent such as dichloromethane at room temperature.
Esterification: The resulting glucoside is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete esterification.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. Enzymatic methods using glycosyltransferases can be employed to achieve regioselective glycosylation. Additionally, continuous flow reactors may be used to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The hydroxyl group on the glucose moiety can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Salicylic acid and glucose.
Oxidation: Quinones or other oxidized derivatives of salicylic acid.
Substitution: Various substituted glucosides depending on the nucleophile used.
科学的研究の応用
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester has several scientific research applications:
Medicine: It is studied for its potential anti-inflammatory and analgesic properties, similar to salicylic acid. Its glycosylated form may offer improved bioavailability and reduced gastrointestinal side effects.
Cosmetics: Used as a moisturizing agent and for its potential skin-soothing properties.
Agriculture: Investigated for its role in plant defense mechanisms and as a potential biopesticide.
Chemistry: Utilized as a model compound in glycosylation studies and for the synthesis of other glycosylated derivatives.
作用機序
The mechanism of action of 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester involves its hydrolysis to release salicylic acid and glucose. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase, thereby reducing the synthesis of pro-inflammatory prostaglandins. The glucose moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Salicin: A natural glycoside of salicylic acid found in willow bark, known for its anti-inflammatory properties.
Aspirin (acetylsalicylic acid): A widely used analgesic and anti-inflammatory drug.
Uniqueness
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester is unique due to its glycosylated structure, which may offer distinct pharmacokinetic properties compared to other salicylic acid derivatives. The presence of the glucose moiety can enhance its solubility, stability, and potentially its bioavailability, making it a promising candidate for various applications.
特性
IUPAC Name |
methyl 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)6-3-2-4-7(9(6)16)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTYNZNDJYVPKL-RRZLQCMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


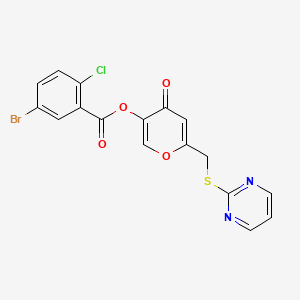
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2622522.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea](/img/structure/B2622525.png)
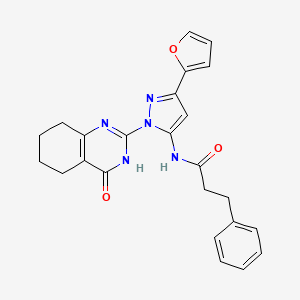
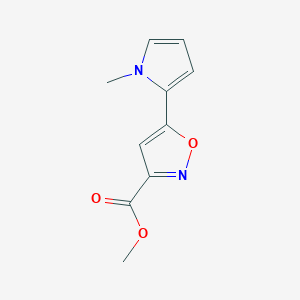
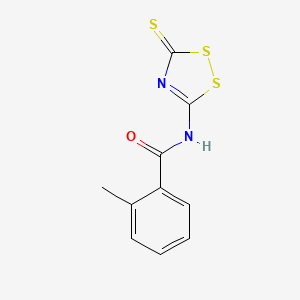
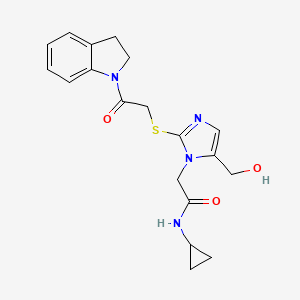
![N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2622533.png)
![Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2622534.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2622535.png)
![ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B2622536.png)
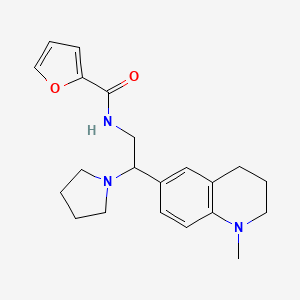
![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2622539.png)
